molecular formula C8H11N3O4 B2382124 Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 1201935-90-1

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2382124
CAS No.: 1201935-90-1
M. Wt: 213.193
InChI Key: ARXZSHOLMCHJKZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified through multiple chemical databases and classification systems, establishing its unique position within organic chemistry literature. The compound bears the Chemical Abstracts Service registry number 1201935-90-1, which serves as its primary identifier in chemical databases and commercial catalogs. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition of an ethyl acetate moiety linked to a substituted pyrazole ring system.

The molecular formula C8H11N3O4 indicates the presence of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 213.1906 atomic mass units. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as CCOC(=O)Cn1nc(c(c1)N+[O-])C, which provides a linear description of the molecular connectivity. The International Chemical Identifier code 1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3 offers another standardized method for representing the compound's structure.

Property Value Database Reference
Chemical Abstracts Service Number 1201935-90-1
Molecular Formula C8H11N3O4
Molecular Weight 213.1906 g/mol
Molecular Design Language Number MFCD28962820
International Chemical Identifier Key ARXZSHOLMCHJKZ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)Cn1nc(c(c1)N+[O-])C

The compound exhibits tautomeric possibilities, as observed in related nitropyrazole systems where positional isomerism can occur between different substitution patterns on the pyrazole ring. This structural characteristic places this compound within a class of compounds known for their dynamic behavior in solution and solid-state environments. The presence of the nitro group at the 4-position of the pyrazole ring, combined with the methyl substituent at the 3-position, creates a specific electronic environment that influences both the compound's reactivity and its physical properties.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of nitropyrazole chemistry, which traces its origins to early investigations into heterocyclic energetic materials and pharmaceutical intermediates. The foundational work in nitropyrazole synthesis began in 1970 when Habraken and colleagues first reported the synthesis of 3-nitropyrazole by dissolving N-nitropyrazole in anisole at elevated temperatures of 145 degrees Celsius for extended reaction periods. This pioneering methodology established the thermal rearrangement approach as a fundamental strategy for accessing nitropyrazole derivatives, setting the stage for subsequent developments in the field.

The synthetic methodology for accessing 3-methyl-4-nitropyrazole derivatives evolved through multiple generations of research, with significant contributions from Verbruggen and coworkers who developed alternative cyclization approaches using diazomethane and chloronitroethylene substrates. However, these early methods presented significant safety challenges due to the highly reactive nature of the starting materials, prompting researchers to develop more practical and safer synthetic routes. The contemporary approach typically employs a two-step reaction sequence involving initial nitration of pyrazole substrates to obtain N-nitropyrazole intermediates, followed by thermal rearrangement in organic solvents to achieve the desired C-nitration pattern.

Patent literature from the 1980s documents significant advances in the synthesis of related compounds, particularly through the work detailed in United States Patent 4,282,361, which describes synthetic schemes for producing 7-alkylamino-3-methylpyrazolo derivatives. This patent specifically outlines the preparation of 3-methyl-4-nitropyrazole-5-carboxylic acid through condensation reactions involving 2,5-pentanedione with hydrazine hydrate to produce 3,5-dimethylpyrazole intermediates. The methodology involves subsequent oxidation using potassium permanganate followed by nitration with mixed nitric and sulfuric acids, demonstrating the evolution of synthetic strategies that would later influence the development of acetate derivatives.

The historical progression toward acetate derivatives like this compound reflects the research community's recognition of the enhanced stability and synthetic utility provided by ester functionalization. Early esterification attempts using elevated temperatures resulted in undesired alkylation of the pyrazole nucleus, leading researchers to develop room-temperature procedures using ethanolic hydrogen chloride solutions. These methodological improvements achieved nearly quantitative yields and established the foundation for current synthetic approaches to pyrazole acetate derivatives.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique combination of structural features and versatile reactivity patterns. The compound serves as a representative example of nitrogen-rich heterocyclic energetic materials, which derive their energy content from high positive heats of formation rather than through oxidation of carbon frameworks, distinguishing them from traditional explosive compounds. This fundamental difference in energy release mechanisms positions nitropyrazole derivatives as environmentally preferable alternatives that produce nitrogen gas as a primary decomposition product.

The structural architecture of this compound provides researchers with multiple sites for chemical modification and functionalization, making it valuable as a synthetic building block for developing more complex molecular systems. The presence of the nitro group introduces significant electron-withdrawing character to the pyrazole ring, enhancing the compound's potential for participating in nucleophilic substitution and condensation reactions. The acetate functionality offers additional opportunities for hydrolysis reactions and further derivatization, expanding the compound's utility in synthetic chemistry applications.

Research applications of this compound span multiple scientific disciplines, with documented uses in explosives development, agricultural chemistry, pharmaceutical research, analytical chemistry, and materials science. In explosives development, the compound contributes to formulations of energetic materials that exhibit enhanced stability and performance characteristics compared to conventional explosive compositions. Agricultural chemistry applications utilize the compound as an intermediate in pesticide and herbicide synthesis, contributing to the development of crop protection agents with improved efficacy and environmental profiles.

Research Application Primary Function Scientific Impact
Energetic Materials Development Stability enhancement in explosive formulations Enhanced performance compared to traditional explosives
Agricultural Chemistry Pesticide and herbicide intermediate synthesis Improved crop protection agent development
Pharmaceutical Research Drug development and therapeutic agent synthesis Enhanced efficacy and reduced side effects
Analytical Chemistry Reagent for detection and quantification methods Chemical analysis in complex mixtures
Materials Science Advanced polymer and material development Enhanced thermal and mechanical properties

The compound's significance extends to fundamental studies of nitropyrazole reactivity and intermolecular interactions, as demonstrated in recent research examining multimolecular complexes with other energetic materials. These investigations reveal that nitropyrazole derivatives can form extensive hydrogen bonding networks, including carbon-hydrogen to oxygen interactions, nitrogen-hydrogen to oxygen interactions, and carbon-hydrogen to nitrogen interactions. The strength of these interactions varies based on the specific functional groups involved, with nitrogen-hydrogen to nitro group interactions typically exhibiting shorter bond lengths and greater stability than other hydrogen bonding patterns.

Contemporary research continues to explore the compound's potential in developing insensitive energetic cocrystals and advanced materials with tailored properties. The ability of this compound to participate in complex formation while maintaining its structural integrity makes it particularly valuable for designing next-generation materials that balance performance requirements with safety considerations. This ongoing research trajectory positions the compound as a continuing subject of scientific investigation with potential for significant contributions to multiple fields of applied chemistry.

Properties

IUPAC Name

ethyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)6(2)9-10/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXZSHOLMCHJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

  • Dissolve 3-methyl-4-nitro-1H-pyrazole in dimethylformamide.
  • Add potassium carbonate to the solution.
  • Introduce ethyl bromoacetate to the reaction mixture.
  • Heat the mixture to around 80-100°C and stir for several hours.
  • After completion, cool the reaction mixture and pour it into water.
  • Extract the product with an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Additionally, the ester group can participate in transesterification reactions.

    Nucleophilic Addition: The pyrazole ring can undergo nucleophilic addition reactions at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Transesterification: Alcohols in the presence of acid or base catalysts.

Major Products Formed

    Reduction: Ethyl 2-(3-methyl-4-amino-1H-pyrazol-1-yl)acetate.

    Hydrolysis: 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

This compound is primarily used in the development of pharmaceutical agents targeting inflammatory and infectious diseases. Its structural properties allow it to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of pyrazole compounds, including those similar to ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate, exhibited significant inhibition of lipopolysaccharide-induced nuclear factor kappa B (NF-κB) transcriptional activity in human monocytic cells, suggesting potential for developing new anti-inflammatory drugs .

Materials Science

In materials science, this compound is utilized to create novel materials with specific electronic and optical properties. Its unique structure enables the exploration of new materials for applications in electronics and photonics.

Biological Studies

The compound is also employed in biological studies to investigate enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool for studying interactions within biological systems.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural Comparisons

The compound’s pyrazole core distinguishes it from other heterocyclic analogs. Key structural differences and similarities with related compounds include:

Compound Core Structure Substituents Key Features
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate Pyrazole 3-methyl, 4-nitro, ethyl acetate Electron-withdrawing nitro group enhances electrophilicity; ester improves solubility.
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole 2,5-diphenyl, ethyl acetate Imidazole’s dual nitrogen atoms increase basicity; phenyl groups enhance π-π interactions.
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-chlorophenyl, 2-phenyl, ethyl acetate Chlorine substituent introduces hydrophobicity and potential halogen bonding.
Ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate Triazole 4-methyl, thioacetate, neopentylamino-phenyl Triazole’s three nitrogen atoms enhance aromaticity; thioester may improve metabolic stability.



Key Observations :

  • Pyrazole vs. Triazoles, with three nitrogens, exhibit stronger aromaticity and thermal stability, making them preferred in materials science .
  • Substituent Effects : The nitro group in the target compound may increase electrophilicity for nucleophilic substitution reactions, whereas chlorine or phenyl groups in imidazole analogs enhance lipophilicity and target binding .
Commercial Availability
  • Imidazole/Triazole Analogs : Actively researched, with commercial availability for intermediates (e.g., ’s chlorophenyl-imidazole derivatives) .

Biological Activity

Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by a pyrazole ring with a nitro substitution, suggests potential interactions with various biological targets, making it a candidate for further investigation into its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C8H11N3O4C_8H_{11}N_3O_4 and features an ethyl acetate moiety attached to a 3-methyl-4-nitro-1H-pyrazole. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to therapeutic effects.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor binding. The compound may inhibit specific enzymes or receptors due to its structural similarity to other biologically active molecules. The nitro group can be reduced in vivo, potentially enhancing its reactivity and biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrazole structure. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including HePG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds range from 1.82 to 5.55 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Compounds with similar pyrazole scaffolds have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may also play a role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerSignificant cytotoxicity against HePG2 and MCF-7 cell lines (IC50: 1.82 - 5.55 µM)
Anti-inflammatoryComparable effects to NSAIDs in reducing inflammation
Enzyme inhibitionPotential inhibition of specific enzymes due to structural similarity

Case Study: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds exhibited strong antiproliferative activity against multiple cancer cell lines. The structure–activity relationship analysis indicated that modifications on the pyrazole ring significantly influenced their potency, emphasizing the importance of the nitro group in enhancing biological activity .

Q & A

Q. Example Protocol

StepReagents/ConditionsPurpose
13-methyl-1H-pyrazole, HNO₃/H₂SO₄, 0–5°CNitration at position 4
2Ethyl bromoacetate, K₂CO₃, DMF, 80°C, 12hEsterification
3Column chromatography (EtOAc/hexane 3:7)Purification

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to pyrazole protons (δ 6.5–8.5 ppm) and ester groups (δ 1.2–4.5 ppm). The nitro group deshields adjacent protons, causing downfield shifts .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (e.g., calculated for C₈H₁₀N₃O₄: 228.07 g/mol). Fragmentation patterns validate the ester and nitro groups .
  • Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and stereochemistry:

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

Structure Solution : Employ direct methods (e.g., SHELXT ) or charge flipping (SHELXD ) for phase determination.

Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps.

Validation : Check for R-factor convergence (R1 < 5%), residual electron density (< 0.5 eÅ⁻³), and geometric outliers using PLATON .

Visualization : ORTEP diagrams (WinGX ) illustrate thermal ellipsoids and molecular packing (Fig. 1).

Q. Example Crystallographic Parameters

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.25, 8.72, 12.34
β (°)98.5
R1 (I > 2σ(I))0.042

Advanced: How to design experiments evaluating the biological activity of this compound?

Methodological Answer:

Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

In Vitro Assays :

  • Anticancer : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria) .

Mechanistic Studies :

  • Enzyme Inhibition : Monitor COX-2 activity via fluorometric assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ receptors) .

Control Experiments : Compare with structurally similar compounds (e.g., 1-methylpyrazole derivatives) to isolate the nitro group’s role .

Q. Table: Example Biological Screening Results

AssayResultReference Compound
COX-2 InhibitionIC₅₀ = 12 µMCelecoxib (IC₅₀ = 0.04 µM)
MCF-7 Cell Viability60% reduction at 50 µMDoxorubicin (90% at 1 µM)

Advanced: How to address contradictions in crystallographic or spectroscopic data?

Methodological Answer:

Data Validation :

  • For XRD: Check for twinning (TWIN/BASF in SHELXL ) or disorder (split-atom refinement).
  • For NMR: Confirm assignments via 2D experiments (HSQC, HMBC) .

Method Cross-Checking :

  • Compare XRD bond lengths with DFT-optimized structures (e.g., Gaussian09) .
  • Validate MS fragmentation with computational tools (e.g., MassFrontier).

Error Analysis :

  • For conflicting biological data, test purity (HPLC >98%) and stability (TGA/DSC for thermal decomposition) .

Advanced: What computational methods support the study of this compound’s reactivity?

Methodological Answer:

DFT Calculations (Gaussian/B3LYP) :

  • Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Simulate IR/NMR spectra for comparison with experimental data .

Molecular Dynamics (MD) :

  • Study solvation effects in water/DMSO using GROMACS .

Docking Studies :

  • AutoDock to model ligand-protein interactions (e.g., with kinase domains) .

Q. Example DFT Results

ParameterCalculatedExperimental
C=O Stretch (cm⁻¹)17451738
HOMO-LUMO Gap (eV)4.2N/A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.